7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
“7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines and various aldehydes or ketones. The reaction conditions may involve:
Condensation reactions: Using acidic or basic catalysts.
Cyclization reactions: Often requiring heating and specific solvents.
Purification: Techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch processing: For small-scale production.
Continuous flow synthesis: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
“7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, it may be studied for its potential interactions with various biological targets.
Medicine
In medicinal chemistry, it may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industry, it may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of “7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- 7-(2,4-dimethylphenyl)-3-(4-hydroxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- 7-(2,4-dimethylphenyl)-3-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H18N6O |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
10-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H18N6O/c1-13-4-9-18(14(2)10-13)27-20-17(11-23-27)21-25-24-19(26(21)12-22-20)15-5-7-16(28-3)8-6-15/h4-12H,1-3H3 |
InChI Key |
DLQBQBNSYYFRNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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